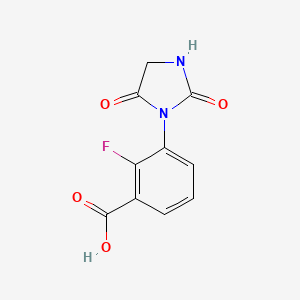
3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid: is a chemical compound with the following IUPAC name: 3-[(2,5-dioxo-1-imidazolidinyl)methyl]benzoic acid . Its molecular formula is C₁₁H₁₀N₂O₄ , and its molecular weight is 234.21 g/mol . This compound features an imidazolidinone ring and a fluorobenzoic acid moiety.
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research and development efforts may be ongoing to optimize its synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl groups in the imidazolidinone ring make it susceptible to oxidation reactions.
Substitution: The fluorine atom in the benzoic acid portion can undergo substitution reactions.
Reduction: Reduction of the imidazolidinone ring could yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Halogenating agents (e.g., chlorine or bromine) for fluorine substitution.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products:: The major products formed during these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications.
Industry: If scalable synthesis methods are developed, it could find use in materials science or pharmaceuticals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It may interact with specific cellular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While there are related compounds, 3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid stands out due to its unique combination of functional groups. Similar compounds include 2-(2,5-dioxoimidazolidin-1-yl)acetic acid and 3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile .
Remember that research in this area is ongoing, and new findings may emerge
Biological Activity
3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid is a chemical compound that has garnered attention for its potential biological activity and therapeutic applications. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O4 with a molecular weight of approximately 234.21 g/mol. The compound features a fluorobenzoic acid core along with an imidazolidinone moiety, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2O4 |
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | This compound |
| InChI Key | SNUDMBXTKGNMQV-UHFFFAOYSA-N |
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of specific enzymes involved in various disease processes. The presence of the dioxoimidazolidin moiety enhances its ability to interact with biological targets.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
- Antimicrobial Activity: Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
- Antitumor Effects: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on certain cancer cell lines.
In Vitro Studies
Several studies have explored the biological activity of this compound in vitro:
-
Enzyme Inhibition Assays:
- The compound showed a significant inhibitory effect on COX enzymes, with IC50 values indicating effective concentrations for therapeutic use.
- Binding affinity studies revealed that the compound binds selectively to COX-2 over COX-1, suggesting a potential for reduced side effects associated with non-selective NSAIDs.
-
Antimicrobial Testing:
- In tests against various bacterial strains, the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
- Further investigations are necessary to evaluate its efficacy against resistant strains.
Comparison with Similar Compounds
To highlight the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Fluoroindole-2-carboxylic acid | Indole core with carboxylic acid | Potential anti-cancer properties |
| 4-Fluorobenzoic acid | Simple benzoic acid with fluorine | Basic structure for various derivatives |
| 2-Fluorobenzamide | Benzamide structure with fluorine | Inhibitory effects on certain enzymes |
The dual functionality of this compound as both a benzoic acid derivative and an imidazolidinone may provide enhanced biological activity compared to simpler compounds.
Properties
Molecular Formula |
C10H7FN2O4 |
|---|---|
Molecular Weight |
238.17 g/mol |
IUPAC Name |
3-(2,5-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C10H7FN2O4/c11-8-5(9(15)16)2-1-3-6(8)13-7(14)4-12-10(13)17/h1-3H,4H2,(H,12,17)(H,15,16) |
InChI Key |
SNUDMBXTKGNMQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC(=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















